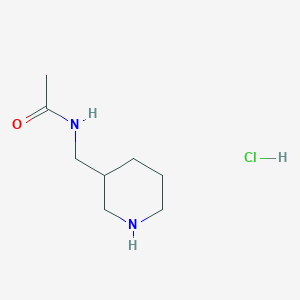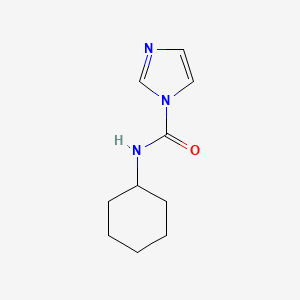
N-Cyclohexyl-1-imidazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl-1-imidazolecarboxamide is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound belongs to the class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: N-Cyclohexyl-1-imidazolecarboxamide can be synthesized through the reaction of cyclohexylamine with 1,1’-carbonyldiimidazole . The reaction typically involves the following steps:
- Dissolve cyclohexylamine in a suitable solvent such as tetrahydrofuran (THF).
- Add 1,1’-carbonyldiimidazole to the solution with vigorous stirring.
- Allow the reaction to proceed at room temperature for a specified duration.
- Isolate the product by filtration and purify it using standard techniques such as recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: N-Cyclohexyl-1-imidazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in a solvent like ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated imidazole rings.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
科学的研究の応用
N-Cyclohexyl-1-imidazolecarboxamide has a wide range of scientific research applications:
作用機序
The mechanism of action of N-Cyclohexyl-1-imidazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity . For example, the carboxamide moiety can interact with enzyme active sites, inhibiting their function and affecting various biochemical pathways .
類似化合物との比較
N-Cyclohexyl-1-imidazolecarboxamide: Unique due to its specific substitution pattern on the imidazole ring.
N-Cyclohexyl-2-imidazolecarboxamide: Similar structure but with a different substitution position.
N-Cyclohexyl-4-imidazolecarboxamide: Another similar compound with a different substitution pattern.
Uniqueness: this compound is unique due to its specific substitution at the 1-position of the imidazole ring, which imparts distinct chemical and biological properties compared to other isomers .
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC名 |
N-cyclohexylimidazole-1-carboxamide |
InChI |
InChI=1S/C10H15N3O/c14-10(13-7-6-11-8-13)12-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,14) |
InChIキー |
NXJIYCANKQQFTG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



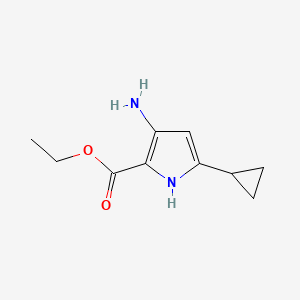
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)

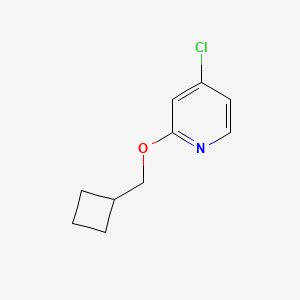
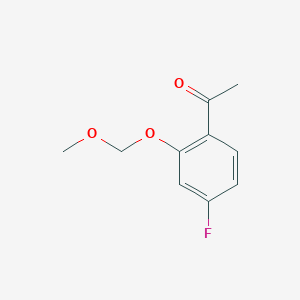



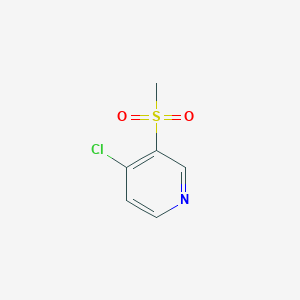
![2-Methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11902917.png)


